molecular formula C6H4Cl2Na2O6 B12963337 Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate

Cat. No.: B12963337
M. Wt: 288.97 g/mol
InChI Key: KZCKUFOBQSUQIZ-UHFFFAOYSA-L
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Description

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate is a chemical compound with the molecular formula C6Cl2Na2O4·2H2O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate typically involves the reaction of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dione with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the dihydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce various substituted benzoquinones .

Scientific Research Applications

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various chemical transformations. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) dihydrate is unique due to its specific reactivity and the presence of sodium ions, which influence its solubility and reactivity in aqueous solutions. This makes it distinct from other similar compounds and useful in specific applications .

Properties

Molecular Formula

C6H4Cl2Na2O6

Molecular Weight

288.97 g/mol

IUPAC Name

disodium;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;dihydrate

InChI

InChI=1S/C6H2Cl2O4.2Na.2H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;/h9,12H;;;2*1H2/q;2*+1;;/p-2

InChI Key

KZCKUFOBQSUQIZ-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.[Na+].[Na+]

Origin of Product

United States

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